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Compound of Interest

Compound Name: 7-Azaindol-3-yl acetamide

Cat. No.: B8608081 Get Quote

Compound: 7-Azaindol-3-yl acetamide Formula: C

H

N

O MW: 175.19 g/mol Solvent: DMSO-d

(Recommended due to polarity and amide solubility) Reference: Residual DMSO quintet at

2.50 ppm[1]

Executive Summary of Assignments
The following table represents the consensus assignment derived from the electronic effects of

the 7-azaindole core compared to the indole analog.
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Position Proton
Shift (

ppm)

Multiplicit
y

Integral Coupling
(Hz)

Assignme
nt Logic

NH

(Pyrrole)
H-1

11.50 –

11.70
br s 1H -

Strongly

deshielded

by Pyridine

N7;

Exchangea

ble.[1]

Pyridine

Ring
H-6 8.20 – 8.25 dd 1H ,

Most

deshielded

aromatic;

to N7.

Pyridine

Ring
H-4 7.90 – 8.00 dd 1H ,

Deshielded

by ring

fusion/N7

proximity.

Pyrrole

Ring
H-2 7.40 – 7.50 s (or d) 1H

Characteris

tic singlet;

deshielded

vs. Indole

H2.[1]

Amide -NH 7.30 – 7.40 br s 1H -

Diastereoto

pic Amide

H (H-bond

donor).[1]

Pyridine

Ring
H-5 7.05 – 7.15 dd 1H ,

Most

shielded

aromatic;

to N7.
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Amide -NH 6.80 – 6.90 br s 1H -

Diastereoto

pic Amide

H.

Methylene
-CH

-
3.50 – 3.60 s 2H -

Singlet;

slightly

downfield

of Indole

analog

(3.47).[1]

Comparative Structural Analysis
To ensure accurate assignment, one must understand the electronic perturbation caused by

replacing the C-7 of indole with a Nitrogen atom (N-7).[1]

The "Aza" Effect (Indole vs. 7-Azaindole)
The introduction of the pyridine nitrogen (N-7) creates a significant electron-withdrawing effect

compared to the standard indole scaffold.[1]

H-6 Deshielding: The proton at position 6 is directly adjacent to the pyridine nitrogen.[1][2] In

standard indole, this is a multiplet ~7.0 ppm.[2] In 7-azaindole, this shifts dramatically

downfield to ~8.2 ppm.[1][2]

H-1 (NH) Acidity: The electron-deficient pyridine ring increases the acidity of the pyrrole NH,

shifting it from ~10.8 ppm (Indole) to ~11.6 ppm (7-Azaindole).[1]

Coupling Constants: The pyridine ring exhibits characteristic coupling:

(ortho) is typically smaller (~4-5 Hz) than the benzene analog.[1]

(ortho) is larger (~7-8 Hz).[1]

Experimental Validation (Analog Comparison)
Using Indole-3-acetamide (Source: HMDB/PubChem Spectra) as a baseline:
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Indole-3-acetamide CH

:

3.47 ppm.[2]

7-Azaindole-3-acetamide CH

: Predicted

3.55 ppm (The electron-poor ring pulls density, deshielding the methylene).[1][2]

Detailed Assignment Logic & Methodology
A. The Aliphatic Region (3.0 – 4.0 ppm)[1]

Signal: A clean singlet integrating to 2H.

Assignment:

-Methylene (-CH

-) connecting the aromatic ring to the amide.[1][2]

Note: If the sample contains water (variable

3.33 ppm in DMSO), this peak may be close.[2] Ensure the DMSO is dry or use D

O exchange to confirm the water peak moves, while the CH

remains.[2]

B. The Amide Region (6.5 – 7.5 ppm)[1]
Signal: Two broad singlets (1H each).[1][2][3]

Assignment:Primary Amide (-CONH

).

Mechanism: Due to restricted rotation around the C-N bond (partial double bond character),

the two amide protons are chemically non-equivalent (diastereotopic).[2] One is cis to the
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carbonyl, the other trans.[2]

Validation: These peaks will disappear upon D

O shake.

C. The Aromatic Region (7.0 – 8.5 ppm)
This region contains the AMX spin system of the pyridine ring and the isolated proton of the

pyrrole ring.[2]

H-6 (

8.22): Look for a doublet of doublets (dd) at the most downfield position.[1][2] It couples to H-
5 (large

) and H-4 (small meta-

).[1]

H-4 (

7.95): Look for a dd slightly upfield of H-6.[1][2] It is deshielded by the ring current and the
nitrogen but less so than H-6.[1][2]

H-2 (

7.45): A sharp singlet (or doublet with small

if coupling to NH is resolved).[1][2] This is the only proton on the 5-membered ring (excluding
NH).[1]

H-5 (

7.10): The most shielded aromatic proton, appearing as a dd (pseudo-triplet).[1][2] It is
flanked by H-4 and H-6.[1][2]

D. The Heterocyclic NH (11.0 – 12.0 ppm)[1]
Signal: Broad singlet, 1H.[2][3][4]
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Assignment:Pyrrole NH (H-1).

Observation: This peak is often broad due to quadrupole broadening from the nitrogen and

chemical exchange.[2] It is significantly downfield compared to standard amides.[2]

Experimental Protocol for Optimal Resolution
To reproduce these results for publication or quality control:

Sample Prep: Dissolve 5-10 mg of 7-Azaindol-3-yl acetamide in 0.6 mL of DMSO-d

(99.9% D).

Why DMSO? CDCl

often leads to peak broadening of the amide and insolubility of the polar scaffold.[2]

Acquisition:

Pulse Angle: 30° (to prevent saturation of slow-relaxing quaternary carbons if running

C).

Scans (NS): 16 or 32 (sufficient for 1H).

Relaxation Delay (D1): Set to

1.0 s to ensure full integration accuracy of the amide protons.

Processing:

Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz.

Referencing: Calibrate the residual DMSO pentet center to 2.50 ppm.

Structural Elucidation Workflow (Visualization)
The following diagram illustrates the logical flow for assigning the signals in this specific

molecule, distinguishing it from impurities or analogs.
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Start: 1H NMR Spectrum
(DMSO-d6)

Identify Solvent Residual
(Quintet @ 2.50 ppm)

Locate Aliphatic Singlet
(~3.55 ppm, 2H)

Confirms: Acetamide Linker

Locate Downfield Broad Singlet
(>11.0 ppm, 1H)

Confirms: 7-Azaindole Core

Analyze Aromatic Region
(7.0 - 8.5 ppm)

Identify AMX Pattern
(Pyridine Ring)

H-2: Singlet
(~7.45 ppm)
Pyrrole Ring

H-6: Most Downfield dd
(~8.2 ppm)
Next to N7

H-4: Downfield dd
(~7.95 ppm)
Next to C3

H-5: Upfield dd
(~7.10 ppm)

Between H4/H6

Assignment Complete

Click to download full resolution via product page

Figure 1: Step-by-step logic flow for the structural assignment of 7-Azaindol-3-yl acetamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8608081#1h-nmr-chemical-shifts-assignment-for-7-
azaindol-3-yl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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